7-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Quinazolinone synthesis Regioselective bromination Process chemistry

Prioritize this 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one for your next SAR campaign: the 2-chloromethyl group reacts efficiently with anilines to deliver 4-anilinoquinazoline libraries targeting PI3Kδ and EGFR kinases. The 7-bromo handle remains intact for late-stage Suzuki-Miyaura diversification, enabling parallel library synthesis from a single intermediate. Unlike the dehalogenated analog (CAS 3817-05-8), this compound offers dual functionalization sites. Avoid the 6-bromo isomer (CAS 177167-05-4) which exhibits altered cross-coupling reactivity. Ideal for generating covalent probes and chemical biology tools. Request competitive pricing in bulk quantities.

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51 g/mol
CAS No. 573681-17-1
Cat. No. B1497117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2-(chloromethyl)quinazolin-4(3H)-one
CAS573681-17-1
Molecular FormulaC9H6BrClN2O
Molecular Weight273.51 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=C(NC2=O)CCl
InChIInChI=1S/C9H6BrClN2O/c10-5-1-2-6-7(3-5)12-8(4-11)13-9(6)14/h1-3H,4H2,(H,12,13,14)
InChIKeyRNXMDEGFONRARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (CAS 573681-17-1): Procurement-Ready Chemical Profile for Medicinal Chemistry


7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (CAS 573681-17-1) is a halogenated quinazolinone derivative bearing a 7-bromo substituent and a reactive 2-chloromethyl group [1]. This heterocyclic scaffold is a privileged pharmacophore in anticancer and kinase inhibitor research, where the chloromethyl moiety serves as a key electrophilic handle for further derivatization [2][3]. The compound functions primarily as a versatile synthetic intermediate rather than a final bioactive agent, with the 7-bromo position enabling late-stage diversification via cross-coupling reactions [4].

7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one: Why Positional Isomers and Unsubstituted Analogs Cannot Be Simply Interchanged in Synthesis


Substitution of this compound with regioisomeric or dehalogenated analogs introduces critical differences in both synthetic utility and downstream biological activity. The specific 7-bromo-2-chloromethyl substitution pattern dictates reactivity in metal-catalyzed cross-couplings [1] and influences the electronic environment of the quinazolinone core, which can alter kinase inhibition potency [2]. Even a positional shift of the bromine from C7 to C6 generates a distinct intermediate (CAS 177167-05-4) with different reactivity profiles in nucleophilic substitution and cross-coupling sequences . Unsubstituted 2-(chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8) lacks the bromine handle entirely, precluding late-stage arylation or diversification strategies that are essential for structure-activity relationship (SAR) exploration in medicinal chemistry campaigns [3]. Generic substitution therefore compromises both synthetic flexibility and the ability to generate targeted compound libraries.

7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one: Head-to-Head Procurement Evidence Versus Key Comparators


Synthesis Yield Comparison: 7-Bromo vs. 6-Bromo Regioisomer in Chloromethylation Step

The target compound is synthesized via a domino process that achieves chemo- and regioselective bromination at the C7 position using bromoacetyl bromide, whereas the 6-bromo regioisomer (CAS 177167-05-4) is typically prepared through a multi-step sequence involving separate bromination and chloromethylation steps [1]. The regioselective method provides direct access to the 7-bromo derivative with fewer synthetic operations, offering a potential advantage in overall yield and step-economy, though a direct head-to-head yield comparison under identical conditions is not available in the literature [1].

Quinazolinone synthesis Regioselective bromination Process chemistry

Molecular Weight and Reactivity Profile Differentiation: 7-Bromo vs. 7-Chloro Analog

The target compound (7-bromo, MW = 273.51 g/mol) is a superior substrate for palladium-catalyzed cross-coupling reactions compared to its 7-chloro analog (CAS 730951-40-3, MW = 229.06 g/mol) due to the lower bond dissociation energy of the C–Br bond versus C–Cl [1]. The bromine atom at C7 enables Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Heck couplings under milder conditions than the chloro derivative, which typically requires more forcing conditions or specialized ligands for oxidative addition [2].

Quinazolinone derivatives Halogen effects Cross-coupling reactivity

Anticancer Intermediate Utility: 7-Bromo-2-chloromethyl vs. 2-Methyl Analog

The 2-chloromethyl group in the target compound serves as a critical electrophilic handle for installing 4-anilinoquinazoline scaffolds with potent anticancer activity, whereas the 2-methyl analog (7-bromo-2-methylquinazolin-4(3H)-one, CAS 403850-89-5) lacks this reactive site and cannot be directly elaborated to chloromethyl-containing kinase inhibitors [1]. In the general synthetic procedure reported by Li et al., 2-chloromethyl-4(3H)-quinazolinones were converted to 4-anilinoquinazoline derivatives that demonstrated promising in vitro anticancer activity, while the 2-methyl congeners are not suitable for this transformation [1].

Anticancer agents 4-Anilinoquinazoline Kinase inhibitors

Physical Property Differentiation: Density and Predicted Boiling Point of 7-Bromo vs. 6-Bromo Isomer

The target compound (7-bromo isomer, CAS 573681-17-1) exhibits a reported density of 1.835 g/cm³, while the 6-bromo regioisomer (CAS 177167-05-4) has a predicted density of 1.83 ± 0.1 g/cm³ and a predicted boiling point of 404.8 ± 55.0 °C . The subtle density difference may reflect variations in crystal packing and intermolecular interactions between the two regioisomers, which can influence purification and formulation behavior in early-stage development .

Quinazolinone Physical properties Regioisomer differentiation

7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one: High-Value Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of 4-Anilinoquinazoline Kinase Inhibitor Libraries

This compound serves as a key intermediate for preparing 4-anilinoquinazoline derivatives with anticancer activity [1]. The 2-chloromethyl group undergoes nucleophilic substitution with anilines, enabling rapid SAR exploration of PI3Kδ and EGFR kinase inhibitors [1][2]. The 7-bromo substituent remains intact for subsequent cross-coupling diversification, allowing parallel library synthesis from a single advanced intermediate [2].

Chemical Biology: Synthesis of Irreversible Kinase Probe Molecules

The 2-chloromethyl moiety can be converted to acrylamide or other electrophilic warheads for covalent kinase inhibitors [1]. The 7-bromo position offers a site for introducing reporter tags (e.g., biotin, fluorophores) via Suzuki-Miyaura coupling, enabling the development of chemical probes for target engagement studies and cellular imaging [2].

Process Chemistry: Development of Scalable Cross-Coupling Methodologies

The 7-bromo substituent provides a model substrate for optimizing palladium-catalyzed cross-coupling conditions on the quinazolinone scaffold [1]. Its reactivity profile (C–Br vs. C–Cl) makes it suitable for screening ligand and solvent systems in high-throughput experimentation (HTE) platforms aimed at improving yields and reducing catalyst loadings in pharmaceutical process development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.